3-Chloro-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups including a chlorine atom, a thienyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, which are then subjected to various substitution reactions to introduce the chlorine, thienyl, and trifluoromethyl groups. The final step usually involves the formation of the oxadiazole ring through cyclization reactions under specific conditions such as the presence of dehydrating agents and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression, while in materials science, it could interact with other molecules to form stable structures.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 1-{[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
- Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, making it a more attractive candidate for drug development.
Properties
Molecular Formula |
C20H11ClF3N5OS |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
5-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H11ClF3N5OS/c1-10-4-6-11(7-5-10)17-26-19(30-28-17)16-15(21)18-25-12(13-3-2-8-31-13)9-14(20(22,23)24)29(18)27-16/h2-9H,1H3 |
InChI Key |
DYVQRRJOLJTTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.